molecular formula C10H12N2O2S B069867 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile CAS No. 175277-41-5

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

Cat. No. B069867
CAS RN: 175277-41-5
M. Wt: 224.28 g/mol
InChI Key: VYPUNPMKCZCECI-UHFFFAOYSA-N
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Description

“6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is a chemical compound with a molecular weight of 224.28 . It is a yellow solid at room temperature . The IUPAC name for this compound is 6-(1,1-dimethoxyethyl)-2-sulfanylnicotinonitrile .


Molecular Structure Analysis

The molecular structure of “6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is represented by the InChI code: 1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15) .


Physical And Chemical Properties Analysis

“6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is a yellow solid at room temperature .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirmed the S-alkylation, showcasing the potential of these compounds in synthesizing complex organic structures (Abd El-Fatah et al., 2017).

Application in Multicomponent Reactions

The work of Kreye et al. (2007) highlights the application of isonitrile compounds in Ugi, Passerini, and Ugi-Smiles reactions, demonstrating how these compounds can act as neutral, nucleophilic COOH equivalents in the synthesis of highly activated indolyl amides and various carboxylic acid derivatives. This illustrates the versatility of such compounds in multicomponent reactions (Kreye et al., 2007).

Role in Generating Structurally Diverse Libraries

Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in various alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, underlining the potential of related compounds in facilitating the synthesis of a wide array of chemical entities (Roman, 2013).

Complexation Studies for Metal Ions

Williams et al. (2009) discussed the complexation of mercury(I) and mercury(II) by 18-crown-6, detailing the synthesis of mercuric nitrite complex. Such studies provide insights into the interactions between specific chemical compounds and metal ions, which have implications in various fields including materials science and catalysis (Williams et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements including H302+H312+H332; H315;H319;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(1,1-dimethoxyethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPUNPMKCZCECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C(=S)N1)C#N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372582
Record name 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

CAS RN

175277-41-5
Record name 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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